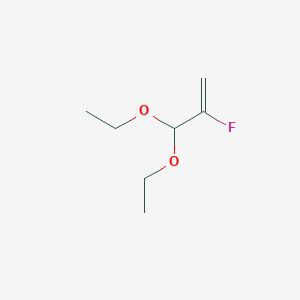

3,3-Diethoxy-2-fluoroprop-1-ene

Description

3,3-Diethoxy-2-fluoroprop-1-ene is a fluorinated alkene derivative characterized by ethoxy groups at the 3-position and a fluorine atom at the 2-position of the propene backbone. This compound’s reactivity is influenced by its conjugated alkene system, electron-withdrawing fluorine substituent, and ethoxy groups, which may act as directing or stabilizing moieties in synthetic applications. Potential uses include serving as a precursor in pharmaceutical or agrochemical synthesis due to its fluorinated and unsaturated framework .

Properties

CAS No. |

25290-61-3 |

|---|---|

Molecular Formula |

C7H13FO2 |

Molecular Weight |

148.18 g/mol |

IUPAC Name |

3,3-diethoxy-2-fluoroprop-1-ene |

InChI |

InChI=1S/C7H13FO2/c1-4-9-7(6(3)8)10-5-2/h7H,3-5H2,1-2H3 |

InChI Key |

RBKHGYJGOCBNAU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(=C)F)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethoxy-2-fluoroprop-1-ene can be achieved through several methods. One common approach involves the fluorination of 3,3-diethoxypropene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added dropwise to a solution of 3,3-diethoxypropene in an inert solvent like dichloromethane at low temperatures .

Industrial Production Methods

Industrial production of 3,3-Diethoxy-2-fluoroprop-1-ene may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethoxy-2-fluoroprop-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Substitution: Formation of azido or thiol derivatives.

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

3,3-Diethoxy-2-fluoroprop-1-ene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

Biology: Investigated for its potential as a fluorinated probe in biochemical studies.

Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Diethoxy-2-fluoroprop-1-ene involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interaction with enzymes or receptors. The ethoxy groups may also play a role in modulating the compound’s solubility and bioavailability. Detailed mechanistic studies often involve computational chemistry and experimental techniques to elucidate the pathways involved .

Comparison with Similar Compounds

3,3-Diethoxy-1,1,1-trifluoropropane (CAS 688-29-9)

- Molecular Formula : C₇H₁₃F₃O₂

- Molecular Weight : 186.17 g/mol

- Fluorination Pattern: The trifluoromethyl group at the 1-position enhances stability and hydrophobicity compared to the monofluorinated alkene. Physical Properties: Higher molecular weight and lack of conjugation likely result in a higher boiling point and lower volatility.

Sevoflurane Related Compound A (1,1,3,3,3-Pentafluoro-2-(fluoromethoxy)-1-propene)

- Molecular Formula : C₄H₂F₆O

- Molecular Weight : 180.05 g/mol

- Functional Groups: A fluoromethoxy group replaces ethoxy groups, altering steric and electronic profiles. Applications: Likely used in anesthetic synthesis (e.g., sevoflurane derivatives), whereas 3,3-Diethoxy-2-fluoroprop-1-ene may favor non-medicinal applications.

(2E)-1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (CAS 1287402-67-8)

- Molecular Formula : C₁₈H₁₅FO₂

- Molecular Weight : 270.30 g/mol

- Key Differences: Structural Framework: A chalcone derivative with a conjugated enone system and aromatic rings, enabling UV absorption and solid-state stability. Reactivity: The ketone group allows nucleophilic additions, contrasting with the alkene-driven reactivity of 3,3-Diethoxy-2-fluoroprop-1-ene. Applications: Likely investigated for biological activity (e.g., anticancer or antimicrobial), whereas the target compound may serve as an intermediate.

1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one Derivatives

- Representative Example : Compound with 3,5-difluoro substitution (C₁₅H₁₀F₂O₂)

- Key Differences :

- Functional Groups : A hydroxyl group and ketone moiety enhance polarity and hydrogen-bonding capacity.

- Synthesis : Prepared via Claisen-Schmidt condensation, differing from the likely nucleophilic substitution or elimination routes for 3,3-Diethoxy-2-fluoroprop-1-ene.

Data Table: Comparative Analysis

Research Findings and Insights

- Reactivity : The alkene in 3,3-Diethoxy-2-fluoroprop-1-ene renders it more reactive than saturated analogs like 3,3-Diethoxy-1,1,1-trifluoropropane. Fluorine’s electron-withdrawing effect may polarize the double bond, facilitating electrophilic additions .

- Synthetic Utility : Ethoxy groups could act as protecting groups or directing moieties in cross-coupling reactions, contrasting with the destabilizing trifluoromethyl group in ’s compound.

- Challenges: Limited data on the target compound’s physical properties (e.g., melting/boiling points) necessitates further experimental characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.